

Angeloylgomisin H: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Angeloylgomisin H*

Cat. No.: *B15590692*

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This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for **Angeloylgomisin H**, a bioactive lignan of interest to researchers in pharmacology and drug development.

Chemical Identity and Properties

Angeloylgomisin H is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus. Its chemical information is summarized below.

Property	Value	Reference
CAS Number	66056-22-2	[1]
Molecular Formula	C ₂₈ H ₃₆ O ₈	[1]
Molecular Weight	500.59 g/mol	[2]
Predicted Boiling Point	656.3 ± 55.0 °C	[3]
Predicted pKa	14.56 ± 0.40	[3]
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	[3]
Appearance	White to off-white powder	[3]

Biological Activity and Therapeutic Potential

Angeloylgomisin H has demonstrated notable biological activities, particularly in the realm of oncology. Research indicates its potential as a cytotoxic agent against various cancer cell lines. Furthermore, it has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ), a key regulator of cellular metabolism and inflammation.

Cytotoxic and Anti-Cancer Effects

Studies have shown that **Angeloylgomisin H** exhibits moderate cytotoxic activities. This has been observed in several human cancer cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapies. The primary mechanism of its anti-cancer action appears to be the induction of apoptosis.

PPAR γ Modulation

Angeloylgomisin H has been identified as a ligand for PPAR γ . PPAR γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its modulation by **Angeloylgomisin H** suggests potential therapeutic applications in metabolic diseases and inflammatory conditions.

Experimental Protocols

Extraction and Isolation from *Schisandra chinensis*

The following is a general protocol for the extraction and isolation of lignans, including **Angeloylgomisin H**, from the aerial parts of *Schisandra chinensis*.

Materials:

- Air-dried and powdered aerial parts of *Schisandra chinensis*
- Acetone
- Petroleum ether (60-90 °C)
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Water (H₂O)
- Silica gel (200-300 mesh)
- MCI-gel CHP 20P
- Reversed-phase C18 (RP-18) silica gel

Procedure:

- Extraction: The dried and powdered plant material is extracted with acetone at room temperature. The solvent is then evaporated in vacuo to obtain a crude residue.[\[2\]](#)
- Solvent Partitioning: The residue is dissolved in water and successively extracted with petroleum ether and then ethyl acetate to partition compounds based on polarity.[\[2\]](#)
- Column Chromatography: The ethyl acetate extract is subjected to a series of column chromatography steps for fractionation and purification.[\[2\]](#)
 - Initial fractionation is performed on MCI-gel CHP 20P using a methanol-water gradient.[\[2\]](#)

- Further separation of the resulting fractions is carried out on silica gel columns, eluting with a chloroform-acetone gradient.[2]
- Final purification of sub-fractions is achieved using reversed-phase (RP-18) column chromatography with a methanol-water gradient to yield the purified lignans.[2]

Biological Evaluation: Apoptosis Induction Assay

The following outlines a general methodology to assess the apoptosis-inducing effects of **Angeloylgomisin H** on a cancer cell line.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- **Angeloylgomisin H** (dissolved in a suitable solvent like DMSO)
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

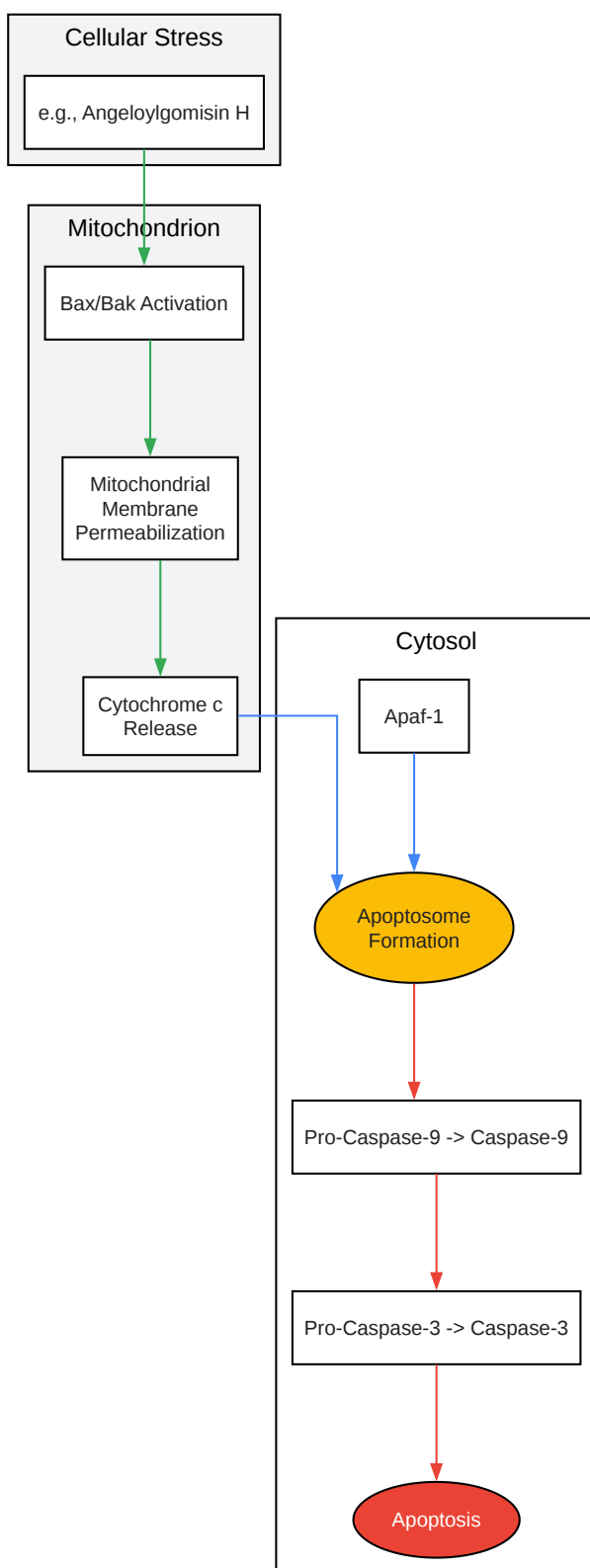
- **Cell Culture and Treatment:** Seed the cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of **Angeloylgomisin H** for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
- **Cell Staining:** After treatment, harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will quantify the

extent of apoptosis induced by **Angeloylgomisin H**.

Signaling Pathways

Intrinsic Apoptosis Pathway

Compounds isolated from *Schisandra chinensis* have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

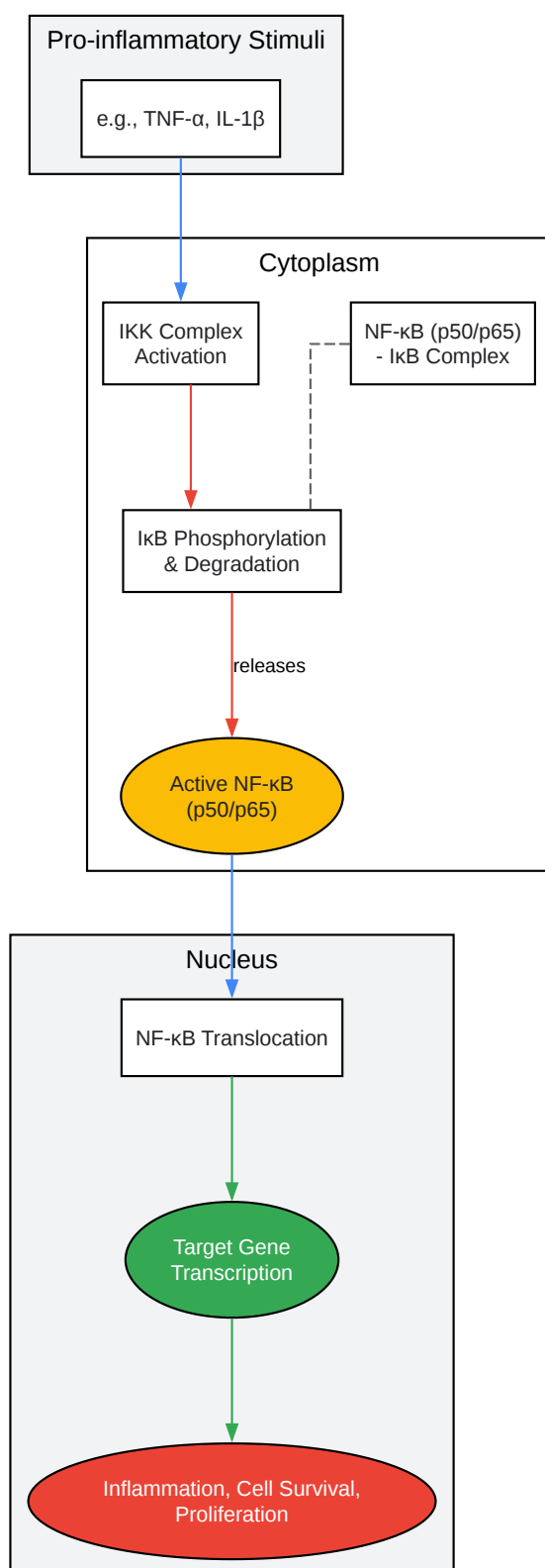


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Caption: Intrinsic apoptosis pathway initiated by cellular stress.

NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is often implicated in cancer. Natural compounds are frequently studied for their ability to modulate this pathway.



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Caption: Overview of the canonical NF-κB signaling pathway.

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